N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that features a benzofuran core, which is a heterocyclic compound containing a fused benzene and furan ring
Mechanism of Action
Target of Action
The primary target of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide is the 5HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.
Mode of Action
The compound interacts with the 5HT1A receptor, binding to it with a Ki affinity of 806nM . This interaction can lead to changes in the receptor’s activity, influencing the transmission of serotonin in the brain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps, starting from the preparation of the benzofuran core One common method involves the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions to form the benzofuran ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring and the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrobenzofuran derivatives, and various substituted benzofuran compounds.
Scientific Research Applications
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenyl)-benzofuran: Shares the benzofuran core but lacks the oxalamide functionality.
N-(2-methoxybenzyl)-benzofuran-2-carboxamide: Similar structure but with a carboxamide group instead of an oxalamide.
2-(2-methoxyethyl)-benzofuran: Contains the methoxyethyl group but lacks the methoxybenzyl and oxalamide groups.
Uniqueness
N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-(2-methoxybenzyl)oxalamide is unique due to its combination of the benzofuran core with both methoxyethyl and methoxybenzyl groups, as well as the oxalamide functionality. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
N'-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-26-16-9-5-4-8-15(16)12-22-20(24)21(25)23-13-19(27-2)18-11-14-7-3-6-10-17(14)28-18/h3-11,19H,12-13H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYVXNQCNAKZJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.